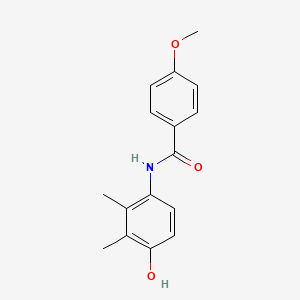

N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzamide and related compounds typically involves acylation reactions. For example, similar compounds were prepared by reacting aminophenols with benzoyl chlorides in suitable solvents such as THF (tetrahydrofuran), characterized by ¹H NMR, ¹³C NMR, and elemental analysis (Karabulut et al., 2014). Such methods highlight the general approaches used in synthesizing this class of compounds, focusing on acylation as a key step.

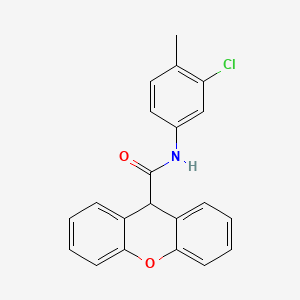

Molecular Structure Analysis

The molecular structure of related benzamides has been elucidated using techniques such as single-crystal X-ray diffraction and DFT calculations. These studies reveal the importance of intermolecular interactions (like dimerization and crystal packing) in influencing the molecular geometry, particularly the dihedral angles and rotational conformations of aromatic rings (Karabulut et al., 2014). This insight is critical for understanding the molecular behavior of N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzamide in various environments.

Chemical Reactions and Properties

Chemical reactions involving benzamide derivatives often include metal-catalyzed C–H bond functionalization, showcasing the reactivity of the benzamide moiety and its potential for further chemical modifications. The presence of N,O-bidentate directing groups in similar compounds indicates suitability for such reactions, expanding the chemical versatility of these molecules (Al Mamari & Al Lawati, 2019).

Physical Properties Analysis

The physical properties of benzamide derivatives, including solubility, melting points, and crystal structures, are significantly influenced by intermolecular interactions. Studies on compounds like 2-hydroxybenzamide and 2-methoxybenzamide have shown how intramolecular hydrogen bonding affects these properties, which can be indicative of the behavior of N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzamide under similar conditions (Aarset et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are crucial for understanding the potential applications of N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzamide. Studies focusing on the stability of N-(hydroxymethyl) compounds derived from N-methylbenzamides provide insights into the metabolic pathways and chemical transformations that similar compounds may undergo, indicating a complex interplay between molecular structure and chemical behavior (Ross et al., 1983).

Wissenschaftliche Forschungsanwendungen

Molecular Structure and Intermolecular Interactions

The research on N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzamide has primarily focused on understanding its molecular structure and intermolecular interactions. A study by Karabulut et al. (2014) prepared the compound through an acylation reaction and characterized its molecular structure using various spectroscopic methods and X-ray diffraction. The study also explored the influence of intermolecular interactions, such as dimerization and crystal packing, on the compound's geometry, emphasizing the minor effect on bond lengths and angles but a significant impact on dihedral angles and the rotational conformation of aromatic rings (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).

Pharmacological Activities

Another dimension of research involves synthesizing and evaluating the pharmacological activities of derivatives of N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzamide. Sakaguchi et al. (1992) synthesized novel N-[[2-(dialkylamino)ethoxy]benzyl]benzamide derivatives, aiming to find compounds with balanced gastrointestinal prokinetic and antiemetic activities. Among the synthesized compounds, one demonstrated promising results as a new type of gastrointestinal prokinetic agent (Sakaguchi, Nishino, Ogawa, Iwanaga, Yasuda, Kato, & Ito, 1992).

Environmental Applications

The environmental applications of related compounds have also been studied. Zhou et al. (2018) investigated the use of tertiary amine-functionalized adsorption resins for the removal of benzophenone-4 from water, demonstrating the potential of such compounds in water treatment processes. The study highlighted the environmental-friendly fabrication method and the resin's high adsorption capacity and resistance against coexisting natural organic matter and inorganic ions (Zhou, Yang, Li, Yang, Yang, Yang, Tian, Zhang, & Tao, 2018).

Reproductive Toxicity

A systematic review by Ghazipura et al. (2017) on the reproductive toxicity of benzophenone-3, a compound structurally related to N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzamide, examined its impact on human and animal reproduction. The review found associations between high levels of exposure and changes in birth weight and gestational age, suggesting endocrine-disrupting effects (Ghazipura, McGowan, Arslan, & Hossain, 2017).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-10-11(2)15(18)9-8-14(10)17-16(19)12-4-6-13(20-3)7-5-12/h4-9,18H,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKYLXVKQIHTRNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)O)NC(=O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-hydroxy-2,3-dimethylphenyl)-4-methoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-chlorobenzylidene)-3-[(3-chlorobenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5510809.png)

![6-(2-furyl)-2-methyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B5510833.png)

![(3R*,4S*)-1-[(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5510839.png)

![2-[(4-chlorophenoxy)methyl]-1-methyl-1H-indole-3-carbonitrile](/img/structure/B5510853.png)

![N-(5-chloro-2-pyridinyl)-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B5510864.png)

![4-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5510871.png)

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5510885.png)

![1-[(dimethylamino)sulfonyl]-N-{[1-(4-fluorophenyl)cyclopentyl]methyl}-3-piperidinecarboxamide](/img/structure/B5510900.png)

![N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methylglycinamide](/img/structure/B5510908.png)